![molecular formula C13H24O2Si2 B14472106 [(3-Methyl-1,2-phenylene)bis(oxy)]bis(trimethylsilane) CAS No. 65838-68-8](/img/structure/B14472106.png)
[(3-Methyl-1,2-phenylene)bis(oxy)]bis(trimethylsilane)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(3-Methyl-1,2-phenylene)bis(oxy)]bis(trimethylsilane) is an organosilicon compound characterized by the presence of two trimethylsilane groups attached to a 3-methyl-1,2-phenylene core through oxygen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(3-Methyl-1,2-phenylene)bis(oxy)]bis(trimethylsilane) typically involves the reaction of 3-methyl-1,2-dihydroxybenzene with trimethylsilyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl chloride. The general reaction scheme is as follows:
3-Methyl-1,2-dihydroxybenzene+2(Trimethylsilyl chloride)→[(3-Methyl-1,2-phenylene)bis(oxy)]bis(trimethylsilane)+2(Hydrochloric acid)
Industrial Production Methods
Industrial production methods for [(3-Methyl-1,2-phenylene)bis(oxy)]bis(trimethylsilane) are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction is typically carried out in a continuous flow reactor to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product separation helps to improve yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
[(3-Methyl-1,2-phenylene)bis(oxy)]bis(trimethylsilane) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.
Substitution: The trimethylsilyl groups can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as alkoxides or amines can be used to replace the trimethylsilyl groups.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted phenylene derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
[(3-Methyl-1,2-phenylene)bis(oxy)]bis(trimethylsilane) has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of more complex organosilicon compounds.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly in the area of cancer research.
Industry: Utilized in the production of advanced materials such as silicon-based polymers and coatings.
Mecanismo De Acción
The mechanism of action of [(3-Methyl-1,2-phenylene)bis(oxy)]bis(trimethylsilane) involves its ability to interact with various molecular targets through its trimethylsilyl groups. These interactions can lead to the formation of stable complexes with biomolecules, which can alter their activity and function. The compound can also undergo chemical transformations that result in the formation of reactive intermediates, which can further interact with molecular targets.
Comparación Con Compuestos Similares
Similar Compounds
[(5-Carboxy-1,3-phenylene)bis(oxy)]dibenzoate: Similar structure but with carboxylic acid groups instead of trimethylsilyl groups.
[(2,4,6-Trimethyl-1,3-phenylene)bis(methylene)bis(oxy)dibenzoic acid: Contains additional methyl groups and carboxylic acid functionalities.
[(1,4-Phenylenebis(methylene))bis(sulfanediyl)dinicotinic acid: Features sulfur atoms and nicotinic acid groups.
Uniqueness
[(3-Methyl-1,2-phenylene)bis(oxy)]bis(trimethylsilane) is unique due to its specific combination of a 3-methyl-1,2-phenylene core and trimethylsilyl groups. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in materials science and synthetic chemistry.
Propiedades
Número CAS |
65838-68-8 |
|---|---|
Fórmula molecular |
C13H24O2Si2 |
Peso molecular |
268.50 g/mol |
Nombre IUPAC |
trimethyl-(2-methyl-6-trimethylsilyloxyphenoxy)silane |
InChI |
InChI=1S/C13H24O2Si2/c1-11-9-8-10-12(14-16(2,3)4)13(11)15-17(5,6)7/h8-10H,1-7H3 |
Clave InChI |
INBPVSVUSZJONB-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC=C1)O[Si](C)(C)C)O[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,2'-[(6-Chloro-1,3,5-triazine-2,4-diyl)bis(oxy)]bis(4,6-dimethoxy-1,3,5-triazine)](/img/structure/B14472023.png)
![1-{2-[(2-Cyanoethyl)(dodecanoyl)amino]ethyl}-1-methyl-2-undecyl-4,5-dihydro-1h-imidazol-1-ium methyl sulfate](/img/structure/B14472024.png)
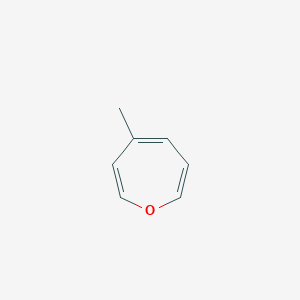
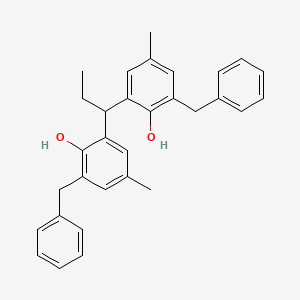

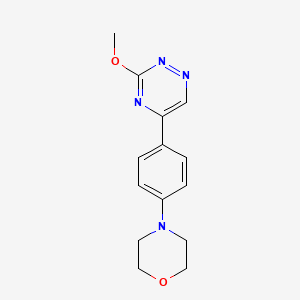
![2-[1-Phenyl-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]pyridine](/img/structure/B14472050.png)
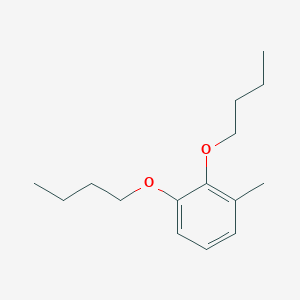
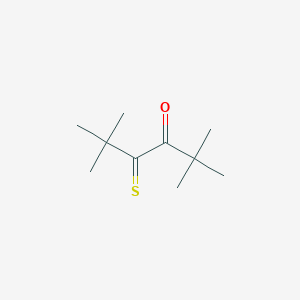
![3-[(Pyridin-2-yl)methoxy]propanenitrile](/img/structure/B14472064.png)
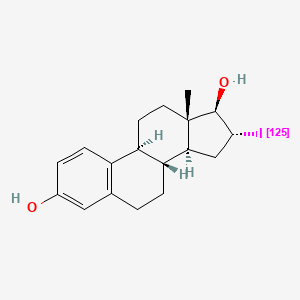
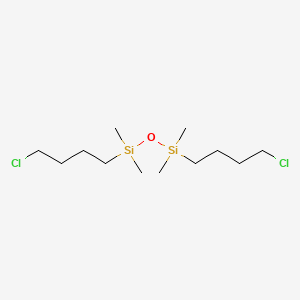
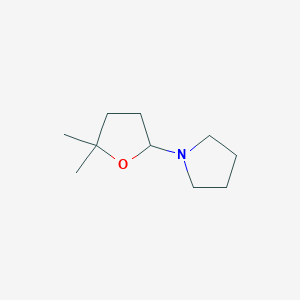
![1-Methyl-4-{[(propan-2-yl)oxy]methyl}piperazine](/img/structure/B14472096.png)
